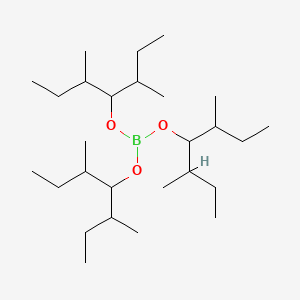

Tri(diisobutylcarbinyl) borate

Beschreibung

Tri(diisobutylcarbinyl) borate, also known as tris(4-methyl-2-pentyl) boric acid ester, is a borate ester with the molecular formula C₁₈H₃₉BO₃ and a molar mass of 314.38 g/mol . The compound features three diisobutylcarbinyl groups (branched alkyl substituents) bonded to a central boron atom. Its bulky steric profile distinguishes it from simpler borate esters like tri(n-butyl) or triisopropyl borates.

Key physicochemical properties include:

- Thermal stability: The branched substituents likely enhance resistance to thermal degradation compared to linear analogs.

- Toxicity: It exhibits mild oral toxicity (LD₅₀ in mice: 6200 mg/kg) and is a severe eye irritant (100 mg caused significant irritation in rabbit tests) .

- Reactivity: Like most borate esters, it hydrolyzes in the presence of water, though the bulky groups may slow this process.

Eigenschaften

CAS-Nummer |

73758-18-6 |

|---|---|

Molekularformel |

C27H57BO3 |

Molekulargewicht |

440.6 g/mol |

IUPAC-Name |

tris(3,5-dimethylheptan-4-yl) borate |

InChI |

InChI=1S/C27H57BO3/c1-13-19(7)25(20(8)14-2)29-28(30-26(21(9)15-3)22(10)16-4)31-27(23(11)17-5)24(12)18-6/h19-27H,13-18H2,1-12H3 |

InChI-Schlüssel |

DALDOQDZVZPDLY-UHFFFAOYSA-N |

Kanonische SMILES |

B(OC(C(C)CC)C(C)CC)(OC(C(C)CC)C(C)CC)OC(C(C)CC)C(C)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tri(diisobutylcarbinyl) borate can be synthesized through the reaction of boric acid with diisobutylcarbinol in the presence of a dehydrating agent. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction can be represented as follows:

B(OH)3+3(diisobutylcarbinol)→Tri(diisobutylcarbinyl) borate+3H2O

Industrial Production Methods

Industrial production of tri(diisobutylcarbinyl) borate may involve continuous flow processes where boric acid and diisobutylcarbinol are fed into a reactor with a dehydrating agent. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Tri(diisobutylcarbinyl) borate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: It can be reduced to form boranes.

Substitution: The alkoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Boronic acids or borates.

Reduction: Boranes.

Substitution: Various substituted borate esters.

Wissenschaftliche Forschungsanwendungen

Tri(diisobutylcarbinyl) borate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boronic esters and borates.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Explored for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Used as a lubricant additive due to its friction-reducing properties and as a catalyst in polymerization reactions.

Wirkmechanismus

The mechanism by which tri(diisobutylcarbinyl) borate exerts its effects involves the formation of stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction can facilitate various chemical transformations, including catalysis and stabilization of reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tri(diisobutylcarbinyl) borate with structurally related borate esters:

- Solubility : Bulkier alkyl groups likely decrease solubility in polar solvents compared to sodium triethylborate, an ionic compound with high aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.